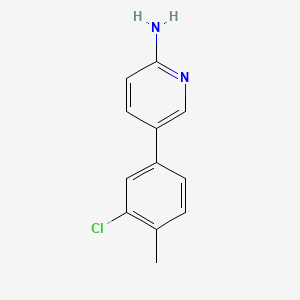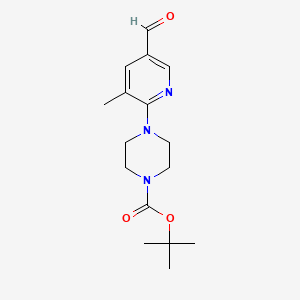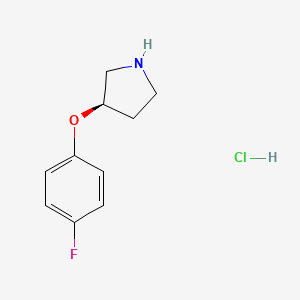
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: is a chemical compound with the molecular formula C21H31NO4 and a molecular weight of 361.48 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .
Industrial Production Methods: In an industrial setting, the production of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Chemistry: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound is used in medicinal chemistry for the development of new drugs. It has been explored for its potential in creating compounds with anti-inflammatory, analgesic, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- Benzyl N-boc-4-methyl-4-piperidinecarboxylate
- Benzyl N-boc-4-ethyl-4-piperidinecarboxylate
- Benzyl N-boc-4-phenyl-4-piperidinecarboxylate
Uniqueness: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 4-propan-2-ylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-16(2)21(18(23)25-15-17-9-7-6-8-10-17)11-13-22(14-12-21)19(24)26-20(3,4)5/h6-10,16H,11-15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDJDHFFBXOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712336 |
Source


|
| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-80-2 |
Source


|
| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B572139.png)






![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)


